molecular formula C12H18ClNO3 B2673748 Ethyl 2-(4-aminophenoxy)butanoate hydrochloride CAS No. 1461714-80-6

Ethyl 2-(4-aminophenoxy)butanoate hydrochloride

Cat. No.: B2673748
CAS No.: 1461714-80-6
M. Wt: 259.73
InChI Key: QGOSMWRTTGECQD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-aminophenoxy)butanoate hydrochloride typically involves the reaction of 4-aminophenol with ethyl 2-bromobutanoate under basic conditions to form the intermediate ethyl 2-(4-aminophenoxy)butanoate. This intermediate is then treated with hydrochloric acid to yield the hydrochloride salt .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include optimization steps to improve yield and purity, such as recrystallization and purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-aminophenoxy)butanoate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-(4-aminophenoxy)butanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-aminophenoxy)butanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. These interactions can modulate biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 2-(4-aminophenoxy)butanoate hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its amino group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs .

Properties

IUPAC Name

ethyl 2-(4-aminophenoxy)butanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-3-11(12(14)15-4-2)16-10-7-5-9(13)6-8-10;/h5-8,11H,3-4,13H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGOSMWRTTGECQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)OCC)OC1=CC=C(C=C1)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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